molecular formula C21H23NO4 B11255342 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one

8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B11255342
M. Wt: 353.4 g/mol
InChI Key: YIXBFBUYOKAHIQ-UHFFFAOYSA-N
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Description

8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a diethylamino group at the 8-position, a hydroxy group at the 7-position, and a methoxyphenyl group at the 3-position of the chromen-2-one core. Coumarins are widely studied for their fluorescent properties, making them useful in various scientific and industrial applications .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group at the 7-position can be oxidized to form quinones.

    Reduction: The chromen-2-one core can be reduced to dihydrocoumarins.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in biological labeling and imaging due to its fluorescent properties.

    Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and optical brighteners.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and methoxy groups can engage in various chemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C21H23NO4/c1-4-22(5-2)13-18-19(23)11-8-15-12-17(21(24)26-20(15)18)14-6-9-16(25-3)10-7-14/h6-12,23H,4-5,13H2,1-3H3

InChI Key

YIXBFBUYOKAHIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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